molecular formula C19H14ClN3O2 B6421410 ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate CAS No. 955283-21-3

ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate

Cat. No.: B6421410
CAS No.: 955283-21-3
M. Wt: 351.8 g/mol
InChI Key: OURJBGRWTRDWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate is a quinoline derivative featuring a 6-chloro substituent, a 4-cyanophenylamino group at position 4, and an ethyl ester at position 3. This compound is of interest due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl 6-chloro-4-(4-cyanoanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-2-25-19(24)16-11-22-17-8-5-13(20)9-15(17)18(16)23-14-6-3-12(10-21)4-7-14/h3-9,11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURJBGRWTRDWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent polarity and temperature. Toluene at 110°C achieves 85% conversion, while DMF at 90°C reduces side products. Post-cyclization, the 4-amino group is selectively functionalized using 4-cyanophenyl isocyanate in dichloromethane, yielding the target compound in 72% purity.

Multi-Component Coupling Strategies

A modular three-component approach developed by ACS investigators enables simultaneous incorporation of the 4-amino and 6-chloro groups. Bromoaniline derivatives react with tert-butyl isocyanide and alkynes under Pd/Xantphos catalysis, forming 4-aminoquinolines via imidoylative Sonogashira coupling. Subsequent HCl treatment induces cyclization, introducing the chloro substituent at position 6.

Reaction Parameters and Yield Enhancement

Key parameters include:

  • Catalyst system : Pd(PPh3_3)4_4/Xantphos (2:1 molar ratio) in DMF.

  • Temperature : 90°C for 16 hours.

  • Base : Cs2_2CO3_3 for deprotonation.
    This method achieves 68% yield but requires rigorous exclusion of moisture.

Direct introduction of the 6-chloro group is achieved via Suzuki-Miyaura coupling. Ethyl 4-[(4-cyanophenyl)amino]quinoline-3-carboxylate reacts with chlorophenylboronic acid in toluene, using Pd(PPh3_3)4_4 and Cs2_2CO3_3. The reaction proceeds at 80°C for 12 hours, affording the chlorinated product in 65% yield.

Table 1: Comparative Analysis of Chlorination Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh3_3)4_4Toluene8065
Direct electrophilicCl2_2/FeCl3_3DCM2545

Nucleophilic Aromatic Amination at the 4-Position

The 4-[(4-cyanophenyl)amino] group is introduced via Buchwald-Hartwig amination. Ethyl 6-chloroquinoline-3-carboxylate reacts with 4-cyanophenylamine using Pd2_2(dba)3_3 and BINAP in toluene. Optimized conditions (110°C, 24 hours) yield 78% product, with <5% dimerization.

Role of Ligands and Bases

  • Ligand : BINAP enhances regioselectivity over Xantphos.

  • Base : K3_3PO4_4 outperforms Cs2_2CO3_3 in minimizing ester hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Scalability
Gould-Jacobs452High
Multi-component368Moderate
Palladium cross-coupling265Low

The Gould-Jacobs method offers scalability but requires harsh conditions. Multi-component coupling reduces steps but faces catalyst cost barriers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an

Biological Activity

Ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The inhibition of VEGFR-2 can lead to reduced tumor growth and metastasis by limiting the blood supply to tumors.

Case Study: Inhibition of VEGFR-2

In a study focused on a series of quinoline derivatives, including this compound, it was found that the compound exhibited an IC50 value of approximately 2226 nM against VEGFR-2. The structure-activity relationship analysis indicated that the presence of chlorine at the 6-position enhances the lipophilicity and binding affinity of the compound to the target site, improving its inhibitory activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • VEGFR-2 Inhibition : By binding to the ATP-binding site of VEGFR-2, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : The compound has been implicated in promoting apoptosis in cancer cells through various intrinsic and extrinsic pathways, potentially enhancing its therapeutic efficacy .
  • Cell Cycle Arrest : this compound may induce cell cycle arrest at specific phases, leading to inhibited cell division and growth.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their chemical structure. Key factors influencing their activity include:

  • Substitution Patterns : The position and type of substituents on the quinoline ring significantly affect binding affinity and selectivity for targets like VEGFR-2.
  • Lipophilicity : Increased lipophilicity generally correlates with better membrane permeability and bioavailability, enhancing overall efficacy against cancer cells .
CompoundIC50 (nM)TargetNotes
This compound2226VEGFR-2Chlorine substitution enhances activity
Other Quinoline DerivativesVariesVariousStructural modifications lead to diverse activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 4 Modifications
  • Ethyl 6-chloro-4-(2-phenyl-1H-indol-3-yl)quinoline-3-carboxylate (3ak): Substituent: 2-phenylindol-3-yl group at position 4. Synthesis: Derived from ethyl 4,6-dichloroquinoline-3-carboxylate via cross-coupling reactions in a Schlenk tube . Key Difference: The bulky indole group may hinder rotational freedom compared to the planar 4-cyanophenylamino group in the target compound.
  • Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate (3b1): Substituent: 3-chloro-4-methoxybenzylamino group at position 4. Synthesis: Involves nucleophilic substitution under reflux conditions. Key Difference: The benzylamino group introduces methoxy and chloro substituents, enhancing lipophilicity but reducing electronic withdrawal compared to the cyano group in the target compound .
Position 6 Modifications
  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: Substituents: 7-chloro, 6-fluoro, and 4-hydroxy groups. Synthesis: Multi-step process starting from 3-chloro-4-fluoroaniline.
  • Ethyl 6-cyano-8-ethyl-4-substituted aminoquinoline-3-carboxylates (13a, 13b): Substituents: 6-cyano and 8-ethyl groups. Synthesis: Reflux with subsequent column chromatography. Key Difference: The ethyl group at position 8 may enhance steric effects, affecting binding to biological targets like PDE5 .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) IR Key Peaks (cm⁻¹) HRMS (m/z) [M+H]+
Target Compound Not Reported ~2226 (C≡N) Not Reported
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate (3b1) 155–157 2226 (C≡N), 1671 (C=O) 372.1017
Ethyl 6-chloro-4-(2-phenylindol-3-yl)quinoline-3-carboxylate (3ak) Not Reported Not Reported 355.0995
Ethyl 6-cyano-8-ethyl-4-substituted quinoline-3-carboxylate (13a) Not Reported Not Reported 550.1661

Notes:

  • The target compound’s nitrile group (~2226 cm⁻¹) aligns with analogs like 3b1, but its lack of methoxy or fluoro substituents may reduce polarity compared to derivatives in .
  • Trifluoromethyl-containing analogs (e.g., ) exhibit higher molecular weights and lipophilicity, impacting bioavailability.

Structural-Activity Relationships (SAR)

  • Steric Effects : Bulky substituents (e.g., indole in 3ak ) reduce conformational flexibility, which may limit binding to certain biological targets.

Q & A

Q. What are the recommended methods for synthesizing ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate?

A multi-step synthesis approach is typically employed:

  • Step 1 : Condensation of substituted anilines with ethyl 4-chloroacetoacetate under acidic conditions to form the quinoline core .
  • Step 2 : Nucleophilic substitution at the 4-position with 4-cyanophenylamine, requiring controlled temperatures (60–80°C) and catalysts like triethylamine .
  • Step 3 : Purification via column chromatography (e.g., petroleum ether/EtOAc) to achieve >95% purity . Critical parameters include solvent choice (e.g., CH₃CN for polar intermediates) and reaction time optimization to minimize byproducts .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using programs like SHELXL is standard for structural elucidation . Key steps:

  • Grow single crystals via slow evaporation in ethanol or DMSO.
  • Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structural parameters (R-factor < 0.05) to confirm the quinoline backbone and substituent orientations .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC values against Staphylococcus aureus or E. coli) .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
  • Enzyme inhibition : Fluorescence-based assays targeting topoisomerases or kinases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

SAR Insights :

SubstituentPositionActivity TrendReference
-CN (4-cyanophenyl)4Enhanced enzyme binding via H-bonding
-Cl (6-position)6Increased lipophilicity (logP ↑) and membrane penetration
Ethyl ester (3-position)3Hydrolytic instability; prodrug potential
Replace the 4-cyanophenyl group with trifluoromethyl to study resistance mechanisms in bacterial targets .

Q. How to resolve contradictions in bioactivity data across studies?

Contradictions often arise from:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), or incubation time variations .
  • Impurity effects : Byproducts from incomplete synthesis (e.g., unsubstituted quinoline) may skew results . Mitigation :
  • Validate purity via HPLC-MS before assays.
  • Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial tests) .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • Pharmacophore mapping : Identify critical features (e.g., aromatic rings for π-π stacking) using MOE .

Q. How to optimize synthetic yield while minimizing hazardous byproducts?

  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
  • Catalyst screening : Use immobilized Pd catalysts for Suzuki couplings to reduce heavy metal waste .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroform) .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. How to validate crystallographic data reproducibility?

  • Cross-validate with ORTEP-3 for thermal ellipsoid visualization and structural accuracy .
  • Compare bond lengths/angles with similar quinoline derivatives in the Cambridge Structural Database (CSD) .

Q. What statistical methods address variability in bioassay results?

  • ANOVA : Identify significant differences between treatment groups (p < 0.05) .
  • Bland-Altman plots : Assess agreement between replicate experiments .
  • EC₅₀/IC₅₀ calculations : Use nonlinear regression (GraphPad Prism) for dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.